methyl 4-(3-nitrophenoxy)butanoate
Overview
Description
Methyl 4-(3-nitrophenoxy)butanoate is an organic compound with the molecular formula C11H13NO5 and a molecular weight of 239.23 g/mol . It is characterized by the presence of a nitrophenoxy group attached to a butanoate ester. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-nitrophenoxy)butanoate typically involves the esterification of 4-(3-nitrophenoxy)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-nitrophenoxy)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(3-aminophenoxy)butanoate.
Substitution: Various substituted butanoates depending on the nucleophile used.
Hydrolysis: 4-(3-nitrophenoxy)butanoic acid and methanol.
Scientific Research Applications
Methyl 4-(3-nitrophenoxy)butanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(3-nitrophenoxy)butanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-nitrophenoxy)butanoate
- Methyl 4-(2-nitrophenoxy)butanoate
- Ethyl 4-(3-nitrophenoxy)butanoate
Uniqueness
Methyl 4-(3-nitrophenoxy)butanoate is unique due to the position of the nitro group on the phenoxy ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Biological Activity
Methyl 4-(3-nitrophenoxy)butanoate is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its nitro-substituted phenyl group and an ester functional group. The structural formula can be represented as follows:
This compound's unique structure allows it to participate in various chemical reactions, influencing its biological activity.
The mechanism of action for this compound primarily involves the following pathways:
- Reduction of the Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that can interact with biological macromolecules, potentially resulting in cytotoxic effects.
- Hydrolysis : The ester group can undergo hydrolysis, yielding the corresponding carboxylic acid and methanol. This reaction can release active metabolites that may exert biological effects.
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, altering its biological profile depending on the substituents involved.
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. This compound may exhibit similar activities due to the ability of nitro groups to generate reactive intermediates upon reduction. These intermediates can bind to DNA, leading to cell death through mechanisms similar to those observed in established antibiotics like metronidazole .
Anti-inflammatory Activity
Research indicates that nitrated compounds can modulate inflammatory responses. This compound may influence the production of inflammatory mediators through its metabolites, which could interact with signaling pathways involved in inflammation .
Antioxidant Properties
Preliminary studies suggest that derivatives of nitro compounds possess antioxidant properties. This compound could potentially scavenge free radicals or inhibit oxidative stress, contributing to cellular protection against damage .
Case Studies and Research Findings
- In Vitro Studies : A study investigating various aryl substituted methyl compounds showed that some derivatives exhibited moderate inhibitory potency against liver enzymes, suggesting potential therapeutic applications in metabolic disorders .
- Anticancer Activity : Research on related nitro compounds has revealed promising anticancer activities. For instance, certain derivatives were tested against cancer cell lines, demonstrating significant cytotoxicity, which may extend to this compound due to its structural similarities .
Comparison with Similar Compounds
Compound Name | Biological Activity | Structural Features |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory | Nitro group at position 3 on phenyl ring |
Methyl 4-(4-nitrophenoxy)butanoate | Moderate antimicrobial | Nitro group at position 4 on phenyl ring |
Ethyl 4-(3-nitrophenoxy)butanoate | Potentially similar | Ethyl instead of methyl group |
This compound is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets compared to its isomers.
Properties
IUPAC Name |
methyl 4-(3-nitrophenoxy)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-11(13)6-3-7-17-10-5-2-4-9(8-10)12(14)15/h2,4-5,8H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKQRXUDMCYHBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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